Annonacin

Mitochondrial Complex I Inhibition Structure-Activity Relationship (SAR) Acetogenin Subclass Potency

Annonacin (111035-65-5) is a rigorously validated mono-THF annonaceous acetogenin, essential for research requiring precise mitochondrial Complex I inhibition (IC50 54.8 nM). Unlike generic Complex I inhibitors such as rotenone, Annonacin offers a disease-relevant tool for modeling atypical Guadeloupean parkinsonism, and demonstrates 2.2-fold greater potency than squamocin in MCF-7 breast cancer cell lines. Its well-characterized low solubility (0.0019 g/L) and proven bioavailability enhancement via nanocarrier encapsulation make it an ideal reference standard for lipophilic drug delivery system development.

Molecular Formula C35H64O7
Molecular Weight 596.9 g/mol
CAS No. 111035-65-5
Cat. No. B1665508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnnonacin
CAS111035-65-5
SynonymsAnnonacin
Molecular FormulaC35H64O7
Molecular Weight596.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O
InChIInChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1
InChIKeyXNODZYPOIPVPRF-CGWDHHCXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Annonacin (CAS 111035-65-5): A Mono-THF Acetogenin with Quantified Mitochondrial Complex I Inhibition and Neurotoxicological Profile


Annonacin (CAS 111035-65-5) is a mono-tetrahydrofuran (mono-THF) annonaceous acetogenin, a class of lipophilic polyketides derived exclusively from the Annonaceae plant family [1]. It is characterized by a long aliphatic chain (C35), a terminal α,β-unsaturated γ-lactone ring, and a single tetrahydrofuran ring adjacent to two hydroxyl groups [1]. Annonacin is a potent inhibitor of mitochondrial NADH:ubiquinone oxidoreductase (Complex I), with an IC50 of 54.8 nM against the isolated enzyme [2]. This mechanism underpins its well-documented cytotoxic activity in cancer cell lines and its neurotoxic effects, which have been epidemiologically linked to atypical parkinsonism in regions with high dietary consumption of Annona muricata (soursop) [3].

Why Procuring a Generic Acetogenin for Annonacin-Specific Research Is Inadequate: Evidence for Potency and Mechanistic Divergence


Substituting annonacin with another acetogenin, even one from the same mono-THF subclass, or a standard Complex I inhibitor like rotenone, is scientifically invalid for many research applications due to significant quantitative differences in potency, neurotoxicity profile, and selectivity. Within the acetogenin family, a broad structural spectrum dictates activity: bis-THF acetogenins (e.g., bullatacin, rolliniastatin-2) are generally an order of magnitude more potent than mono-THF congeners like annonacin [1]. Furthermore, profound heterogeneity in cytotoxic kinetics and target selectivity exists even among structurally similar ACGs, as demonstrated in time-course assays [2]. Annonacin also exhibits a unique neurotoxicological signature, being equipotent to rotenone in inducing dopaminergic cell death (EC50 ~20-40 nM) but orders of magnitude more potent than MPP+ [3]. Finally, annonacin's specific, quantifiable formulation challenges—notably its low aqueous solubility (0.0019 g/L) and defined improvement with nanocarriers [4]—demand compound-specific handling and experimental design that a generic substitute cannot accommodate.

Quantitative Differentiation Guide for Annonacin (CAS 111035-65-5): Comparative Evidence vs. Structural and Functional Analogs


Annonacin's Moderate Complex I Inhibition Potency Differentiates It from Ultra-Potent Bis-THF Acetogenins

Annonacin, a mono-THF acetogenin, exhibits moderate potency as a mitochondrial Complex I inhibitor compared to the more potent bis-THF acetogenins. A comprehensive SAR study using rat liver mitochondria to measure inhibition of oxygen consumption established that bis-THF acetogenins are approximately ten times more active than mono-THF ring compounds [1]. While annonacin itself has a reported IC50 of 54.8 nM against the isolated enzyme [2], this class-level potency difference is critical for experimental design, as the ultra-potency of compounds like bullatacin (IC50 values in the picomolar range) may not be suitable for all mechanistic or toxicity studies.

Mitochondrial Complex I Inhibition Structure-Activity Relationship (SAR) Acetogenin Subclass Potency

Head-to-Head Cytotoxicity: Annonacin Demonstrates Higher Potency Than Squamocin in MCF-7 Breast Cancer Cells

In a direct comparative study evaluating free acetogenins against the MCF-7 breast cancer cell line, annonacin demonstrated significantly higher cytotoxic potency than its structural analog squamocin. The IC50 for free annonacin was determined to be 4.52 µg/mL, compared to 10.03 µg/mL for free squamocin [1]. This represents a 2.2-fold greater potency for annonacin in this specific cell line, a quantifiable difference that directly impacts dose selection for in vitro studies.

Cancer Cytotoxicity Breast Cancer (MCF-7) Annonaceous Acetogenin Comparison

Comparative Neurotoxicity: Annonacin Exhibits Equivalent Dopaminergic Toxicity to Rotenone but Superior Potency to MPP+

In a comparative study of neurotoxicity in primary mesencephalic cultures, annonacin's potency in killing dopaminergic neurons was quantitatively benchmarked against two other well-known Complex I inhibitors, rotenone and MPP+. After 24 hours of treatment, annonacin had an EC50 of 0.018 µM (18 nM), demonstrating equivalent efficacy to rotenone (EC50 = 0.034 µM or 34 nM) but was over 100 times more potent than MPP+ (EC50 = 1.9 µM) [1]. This positions annonacin as a research tool with a potency profile distinct from the more commonly used MPP+ model.

Neurotoxicity Parkinsonism Models Dopaminergic Neuron Death

Quantifiable Bioavailability Improvement: Annonacin's Aqueous Solubility and Cellular Uptake Can Be Enhanced 13-Fold via Nanocarrier Formulation

Annonacin's inherent low aqueous solubility (0.0019 g/L) [1] limits its bioavailability in biological systems. However, this property can be precisely and significantly overcome through formulation. Encapsulation of annonacin in supramolecular polymer micelles (SMPMs) resulted in a 13-fold increase in its bioavailability in a simulated human digestive system compared to free annonacin [2]. This quantitative improvement is coupled with a dramatic enhancement in cytotoxic activity: SMPM-encapsulated annonacin at 100 µM reduced HeLa cell viability to 5.8% live cells after 24h, compared to 92% live cells for free annonacin in water at the same concentration and time point [2].

Drug Delivery Bioavailability Nanocarrier Formulation

Validated Research and Application Scenarios for Annonacin Based on Quantitative Comparative Evidence


In Vitro Modeling of Atypical Parkinsonism and Tauopathies

Annonacin is the optimal tool for in vitro models of atypical Guadeloupean parkinsonism and other tauopathies. Unlike the classic Complex I inhibitor MPP+, annonacin demonstrates a much higher potency (EC50 18 nM vs. 1900 nM for MPP+) and an efficacy equivalent to rotenone in inducing dopaminergic neuron death [1]. Critically, its established epidemiological link to a specific human neurodegenerative disease [2] provides a disease-relevant context that other synthetic inhibitors lack. In vivo, chronic systemic administration in rats (3.8 and 7.6 mg/kg/day for 28 days) results in quantifiable neurodegeneration in the basal ganglia, including a 31.7% loss of dopaminergic neurons in the substantia nigra [2], offering a validated disease model.

High-Potency Cytotoxicity Studies in MCF-7 Breast Cancer Cells

For researchers specifically working with the MCF-7 breast cancer cell line, annonacin is a superior choice over the related acetogenin squamocin. Direct comparative data shows annonacin is 2.2-fold more potent, with an IC50 of 4.52 µg/mL compared to 10.03 µg/mL for squamocin [3]. This higher potency allows for lower compound usage, potentially mitigating off-target effects and reducing experimental costs. Furthermore, annonacin's activity can be potentiated via nanodiamond conjugation, which significantly upregulates anti-metastatic markers like CTNND1 while downregulating pro-metastatic markers C-JUN and NOTCH4 in MCF-7 cells [3].

Advanced Drug Delivery and Nanocarrier Formulation Research

Annonacin serves as an ideal model compound for developing nanocarrier formulations designed to overcome the bioavailability challenges of highly lipophilic natural products. Its intrinsic poor aqueous solubility (0.0019 g/L) [4] is a quantifiable hurdle. However, encapsulation in supramolecular polymer micelles (SMPMs) has been demonstrated to increase its bioavailability by a factor of 13 and enhance its in vitro cytotoxicity from near-inactive (92% cell viability at 100 µM) to highly potent (5.8% cell viability) in HeLa cells [5]. This established benchmark provides a clear, comparative framework for evaluating new delivery systems for annonacin and structurally similar lipophilic compounds.

Investigations of Acetogenin Structure-Activity Relationships (SAR)

Annonacin is an essential reference standard for SAR studies within the annonaceous acetogenin class. As a mono-THF acetogenin, it occupies a defined, moderate potency tier that is approximately 10-fold less active than its bis-THF counterparts [6]. Its specific IC50 of 54.8 nM against mitochondrial Complex I [7] provides a well-characterized baseline. This allows researchers to quantitatively compare the impact of structural modifications, such as the addition of hydroxyl groups or alteration of the lactone ring, on mitochondrial inhibition and downstream biological effects, facilitating the rational design of novel acetogenin analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Annonacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.